molecular formula C18H15N5O3S B2590367 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034322-28-4

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2590367
CAS No.: 2034322-28-4
M. Wt: 381.41
InChI Key: WGKLJZLDGBWBFI-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core linked to a benzo[d]thiazole-6-carboxamide moiety via a methyl bridge. The oxadiazole ring is substituted at the 3-position with a 6-ethoxypyridin-3-yl group. The ethoxy-pyridine substituent may enhance solubility and target engagement, while the benzothiazole-carboxamide group could contribute to interactions with enzymes or receptors, such as kinase or protease targets .

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-2-25-15-6-4-12(8-19-15)17-22-16(26-23-17)9-20-18(24)11-3-5-13-14(7-11)27-10-21-13/h3-8,10H,2,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKLJZLDGBWBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is C18H15N5O3S, with a molecular weight of 381.41 g/mol. The presence of multiple functional groups, including an ethoxy group and a carboxamide, contributes to its diverse biological activities.

Property Value
Molecular FormulaC18H15N5O3S
Molecular Weight381.41 g/mol
Functional GroupsEthoxy, Carboxamide

Biological Activities

Research indicates that compounds containing benzothiazole and oxadiazole moieties often exhibit significant biological activities, including:

  • Anticancer Properties : Similar benzothiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Compounds with oxadiazole rings are frequently explored for their antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Activity : Given the anti-inflammatory properties of similar compounds, it is plausible that this compound may exhibit similar effects by modulating inflammatory pathways.

While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that its biological effects may result from interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Potential binding to receptors could alter cellular responses and contribute to its therapeutic effects.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, related research provides valuable insights:

  • Study on Benzothiazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that benzothiazole derivatives could significantly reduce tumor growth in xenograft models . This suggests potential anticancer properties for structurally similar compounds.
  • Oxadiazole Antimicrobial Studies : Research has shown that oxadiazole derivatives possess broad-spectrum antimicrobial activity . This reinforces the potential for this compound to exhibit similar effects.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing oxadiazole and pyridine structures exhibit significant antimicrobial activity. Preliminary studies indicate that N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide shows efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Antitumor Activity

The compound has been evaluated for its antitumor properties. Studies suggest that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of oxadiazole have shown significant cytotoxicity against cancer cells, indicating potential as a chemotherapeutic agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies provide insights into the therapeutic potential of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)benzo[d]thiazole-6-carboxamide:

  • Antitumor Activity Study : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections.
  • Inflammation Model : In a model of acute inflammation, compounds similar to this one significantly reduced pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole-Containing Compounds

(a) SLF108185117 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride)
  • Structural Differences: The oxadiazole core is substituted with a lipophilic 4-decylphenyl group instead of 6-ethoxypyridin-3-yl.
  • Functional Implications : The decylphenyl group may favor interactions with lipid-rich targets (e.g., sphingosine-1-phosphate (S1P) transporters), whereas the ethoxypyridine in the target compound could engage polar binding pockets .
(b) Patent Compound (3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione)
  • Structural Differences: Incorporates a trifluoromethyl group and morpholinoethyl side chain. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while morpholino improves solubility.
  • Functional Implications : This compound’s complexity suggests a tailored formulation for specific pharmacokinetic profiles, contrasting with the target compound’s simpler ethoxypyridine and benzothiazole motifs .

Benzothiazole/Carboxamide Derivatives

(a) ZINC08528998_1 (N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide)
  • Structural Differences : Replaces the benzo[d]thiazole with a 4-methoxybenzamide group and substitutes oxadiazole with 3-chlorophenyl.
  • The methoxy group offers moderate polarity, whereas the benzothiazole in the target compound provides a rigid, planar structure for π-π stacking .
(b) SLB112216818 ((R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride)
  • Structural Differences : Features a benzo[d]oxazole core instead of benzothiazole and a pyrrolidinylmethylamine side chain.
  • Functional Implications : The oxazole’s reduced electronegativity compared to thiazole may weaken hydrogen bonding. The decyl chain, as in SLF108185117, emphasizes hydrophobicity, diverging from the target compound’s ethoxypyridine .

Comparative Data Table

Compound Name / ID Key Substituents Molecular Weight (g/mol) Potential Biological Role
Target Compound 6-ethoxypyridin-3-yl, benzo[d]thiazole ~413.45 (estimated) Enzyme inhibition / Receptor modulation
SLF108185117 4-decylphenyl ~447.04 S1P transport modulation
ZINC08528998_1 3-chlorophenyl, 4-methoxybenzamide 343.77 Cytotoxicity / Electrophilic targeting
Patent Compound Trifluoromethyl, morpholinoethyl ~733.70 High-stability therapeutic formulation

Research Implications and Gaps

  • Structural Insights : The target compound’s ethoxypyridine and benzothiazole groups suggest a balance between solubility and target affinity, contrasting with analogs prioritizing lipophilicity (e.g., SLF108185117) or metabolic stability (e.g., patent compound).
  • Experimental Needs : Direct data on the target compound’s binding affinity, toxicity (e.g., LD50), and solubility are absent in the provided evidence. Structural comparisons highlight the need for crystallographic studies (using tools like SHELX ) to resolve interaction mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2,4-oxadiazole-benzothiazole hybrids like this compound?

  • Answer: The synthesis typically involves cyclization reactions of carboxamide precursors. For example, intermediates such as N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are reacted with arylhydrazine derivatives in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to form the oxadiazole core . Key steps include monitoring sulfur elimination (e.g., S₈ formation) and purification via column chromatography .

Q. Which spectroscopic techniques are essential for structural validation of this compound and its intermediates?

  • Answer: ¹H and ¹³C NMR spectroscopy are critical for confirming substituent positions (e.g., ethoxypyridinyl and benzothiazole moieties) . IR spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations . High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer: Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. For antimicrobial activity, use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi . Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can molecular docking studies optimize derivatives for specific targets like GSK-3β?

  • Answer: Docking simulations (e.g., AutoDock Vina) using crystal structures of GSK-3β (PDB: 1PYX) can predict binding modes. Focus on hydrogen bonding between the oxadiazole/benzothiazole groups and key residues (e.g., Asp133, Val135). Adjust substituents (e.g., ethoxy vs. methoxy pyridinyl) to enhance hydrophobic interactions . Validate with free energy calculations (MM/PBSA) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Answer: (1) Verify compound stability in physiological buffers (e.g., pH 7.4 PBS) via LC-MS to rule out degradation. (2) Assess pharmacokinetics (e.g., plasma protein binding, metabolic clearance using liver microsomes). (3) Use orthogonal in vivo models (e.g., zebrafish for toxicity, murine infection models for antimicrobial efficacy) .

Q. How do structural modifications (e.g., pyridinyl vs. phenyl substituents) impact solubility and bioavailability?

  • Answer: Introduce polar groups (e.g., -OH, -NH₂) to the pyridinyl ring to enhance aqueous solubility. LogP calculations (e.g., ChemAxon) guide lipophilicity adjustments. For bioavailability, use parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to predict intestinal absorption .

Q. What mechanistic insights can be gained from studying thione-thiol tautomerism in related 1,3,4-oxadiazole derivatives?

  • Answer: UV-Vis and ¹H NMR titration experiments (in DMSO-d₆/CDCl₃) reveal tautomeric equilibria. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify energy barriers. This informs stability under physiological conditions and reactivity in nucleophilic environments .

Methodological Considerations

  • Synthesis Optimization: Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) for higher yields .
  • Data Reproducibility: Standardize biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values in triplicate .
  • Conflict Resolution: Cross-validate spectral data with independent labs and reference published analogs (e.g., Zadorozhnii et al., 2019) .

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